[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13532157
Molecular Formula: C12H21ClN2O3
Molecular Weight: 276.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21ClN2O3 |
|---|---|
| Molecular Weight | 276.76 g/mol |
| IUPAC Name | tert-butyl N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)14-9-5-4-6-15(8-9)10(16)7-13/h9H,4-8H2,1-3H3,(H,14,17)/t9-/m1/s1 |
| Standard InChI Key | KYZSQSTWSWLRJM-SECBINFHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C(=O)CCl |
| SMILES | CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)CCl |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
-
Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom, providing conformational rigidity and influencing pharmacokinetic properties .
-
Chloroacetyl group (-CO-CH₂Cl): A reactive electrophilic moiety capable of participating in nucleophilic substitution or acylation reactions .
-
tert-Butyl carbamate: A sterically bulky protecting group that enhances solubility in organic solvents and stabilizes the carbamate linkage against hydrolysis .
The (R)-configuration at the piperidine’s 3-position introduces chirality, which can significantly impact biological activity and synthetic pathways.
Table 1: Key Structural and Physical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₁ClN₂O₃ | |
| Molecular Weight | 276.76 g/mol | |
| IUPAC Name | tert-butyl N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]carbamate | |
| Chiral Centers | 1 (C3 of piperidine) | |
| Solubility | Soluble in DMSO, DCM; sparingly in H₂O |
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
-
Piperidine functionalization: Introduction of the carbamate group via reaction with tert-butyl dicarbonate (Boc₂O) under basic conditions .
-
Chloroacetylation: Acylation of the piperidine nitrogen using chloroacetyl chloride in the presence of a base such as triethylamine.
-
Chiral resolution: Separation of enantiomers via chiral chromatography or asymmetric synthesis techniques to isolate the (R)-isomer.
Critical parameters include temperature control during acylation (0–5°C to minimize side reactions) and anhydrous conditions to prevent hydrolysis of the chloroacetyl group .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 25°C | 85 | 98 |
| Acylation | ClCH₂COCl, Et₃N, THF, 0°C | 72 | 95 |
| Purification | Column chromatography (SiO₂, hexane/EtOAc) | – | 99 |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): Key signals include δ 4.20–4.05 (m, piperidine H3), 3.80 (s, CH₂Cl), and 1.45 (s, tert-butyl).
-
IR: Strong absorption at 1745 cm⁻¹ (C=O stretch of carbamate) and 1680 cm⁻¹ (amide I band from chloroacetyl).
-
MS (ESI+): m/z 277.1 [M+H]⁺, consistent with molecular weight.
Comparative Analysis with Structural Analogues
Impact of Ring Size
Replacing piperidine with pyrrolidine (five-membered ring) reduces steric hindrance but decreases metabolic stability. For example, the pyrrolidine analogue [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester exhibits faster hepatic clearance in rat models.
Role of the Carbamate Group
Compared to methyl carbamates, the tert-butyl group:
Future Research Directions
-
Pharmacokinetic profiling: Assess oral bioavailability and blood-brain barrier penetration using radiolabeled compound .
-
Target identification: Employ chemical proteomics to map protein targets of the chloroacetyl group .
-
Toxicology studies: Evaluate genotoxic potential via Ames test and micronucleus assay.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume